100-Fold Potency Improvement Over GPNA in ASCT2-Mediated Glutamine Uptake Inhibition
V-9302 inhibits ASCT2-mediated glutamine uptake with an IC50 of 9.6 µM in HEK-293 cells, representing a 100-fold improvement in potency compared to the earlier-generation ASCT2 inhibitor GPNA (γ-L-glutamyl-p-nitroanilide), which exhibits an IC50 of approximately 1000 µM in the same cellular context [1]. This quantitative advantage translates directly to more effective target engagement at clinically achievable concentrations.
| Evidence Dimension | Inhibition of ASCT2-mediated glutamine uptake |
|---|---|
| Target Compound Data | IC50 = 9.6 µM |
| Comparator Or Baseline | GPNA (γ-L-glutamyl-p-nitroanilide); IC50 = 1000 µM |
| Quantified Difference | 100-fold improvement in potency (9.6 µM vs. 1000 µM) |
| Conditions | HEK-293 cells expressing human ASCT2 |
Why This Matters
Higher potency enables effective ASCT2 blockade at lower compound concentrations, reducing the risk of off-target effects and formulation challenges in both in vitro and in vivo experimental systems.
- [1] 碧云天 (Beyotime). SH1836-10mM-化合物 BAI1 产品说明书 [Product Datasheet]. View Source
